
2-Bromo-4-methylaniline
Overview
Description
2-Bromo-4-methylaniline, also known as 2-Bromo-p-toluidine or 4-Amino-3-bromotoluene, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine). The process typically includes the following steps:
Acetylation: 4-Methylaniline is first acetylated using acetic anhydride to form N-acetyl-4-methylaniline.
Bromination: The acetylated compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield N-acetyl-2-bromo-4-methylaniline.
Hydrolysis: Finally, the acetyl group is removed through hydrolysis using aqueous base to obtain this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group on the benzene ring is strongly activating and ortho- and para-directing, making the compound highly reactive in electrophilic aromatic substitution reactions.
Palladium-Catalyzed Amination: It participates in palladium-catalyzed selective amination reactions to form complex organic compounds.
Formation of Amides: It reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form amides.
Common Reagents and Conditions:
Bromine (Br2): Used in the bromination step.
Acetic Anhydride: Used for acetylation.
Iron(III) Bromide (FeBr3): Catalyst for bromination.
Aqueous Base: Used for hydrolysis.
Major Products:
3-(2-Bromo-4-methylphenylamino)quinoline: Formed through palladium-catalyzed amination.
Amides: Formed through reactions with imidazo[1,2-a]pyridine-2-carboxylates.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-4-methylaniline is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Notably, it is involved in palladium-catalyzed selective amination reactions, which are vital for forming complex organic molecules .
Key Reactions
The compound undergoes several significant chemical reactions:
- Electrophilic Aromatic Substitution : The amino group activates the benzene ring, making it highly reactive towards electrophiles.
- Palladium-Catalyzed Amination : It participates in reactions to form derivatives such as 3-(2-bromo-4-methylphenylamino)quinoline from 3-bromoquinoline .
- Formation of Amides : Reacts with various carboxylates to yield amides under specific conditions.
Biological Applications
Antimicrobial Properties
Recent studies have demonstrated that Schiff bases derived from this compound exhibit antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate their potential as new antimicrobial agents.
Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound
Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |
---|---|---|---|
2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | E. coli, S. aureus | C. albicans | 50 |
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | S. typhimurium | A. niger | 40 |
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline) | P. aeruginosa | F. oxysporum | 30 |
These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents.
Industrial Applications
Dyes and Pigments
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to participate in various chemical reactions that yield colorants with desirable properties .
Case Studies
- Pharmaceutical Development : Research has shown that derivatives of this compound can be synthesized to create new therapeutic agents targeting specific diseases. For example, its application in drug design has led to compounds with enhanced biological activity and selectivity.
- Environmental Chemistry : Studies have explored the environmental impact of arylamines like this compound, focusing on their degradation pathways and potential toxicity in ecosystems. Understanding these aspects is crucial for developing safer chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylaniline involves its reactivity as an electrophilic aromatic compound. The amino group on the benzene ring activates the ring towards electrophilic substitution, allowing for the formation of various derivatives. The bromine atom also influences the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
4-Bromo-2-methylaniline: Similar structure but with different positions of the bromine and methyl groups.
4-Bromoacetanilide: Contains an acetamide group instead of an amino group.
2-Bromo-5-methylaniline: Similar structure with the bromine and methyl groups in different positions.
Uniqueness: 2-Bromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in palladium-catalyzed amination and form complex organic compounds makes it valuable in synthetic chemistry .
Biological Activity
2-Bromo-4-methylaniline, also known as 4-amino-3-bromotoluene, is an organic compound with significant implications in various biological and chemical contexts. This article explores its biological activity, focusing on antimicrobial properties, metabolic pathways, and potential applications in medicinal chemistry.
- Molecular Formula : CHBrN
- Molecular Weight : 186.05 g/mol
- Purity : >98% (GC)
- Physical State : Liquid at room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Schiff bases derived from this compound. These derivatives were synthesized and tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined to evaluate their effectiveness.
Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound
Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |
---|---|---|---|
2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | E. coli, S. aureus | C. albicans | 50 |
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | S. typhimurium | A. niger | 40 |
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline) | P. aeruginosa | F. oxysporum | 30 |
These results indicate a promising potential for these derivatives in the development of new antimicrobial agents .
Metabolic Pathways
The metabolism of this compound has been studied extensively using rat liver microsomes. The compound undergoes various metabolic transformations, leading to the formation of several metabolites. Notably, the identification of these metabolites provides insights into the compound's safety profile and its environmental impact.
Key Findings from Metabolic Studies
- Metabolite Identification : Significant metabolites include hydroxylated and N-acetylated derivatives.
- Enzymatic Pathways : Cytochrome P450 enzymes play a crucial role in the biotransformation processes.
- Toxicological Implications : Some metabolites exhibit higher toxicity than the parent compound, emphasizing the need for careful evaluation in pharmacological applications .
Case Study 1: Synthesis and Characterization of Schiff Bases
A study focused on synthesizing various Schiff bases from this compound demonstrated their potential as effective antimicrobial agents. The characterization was performed using techniques such as FT-IR and NMR spectroscopy, confirming the successful formation of these compounds .
Case Study 2: Rat Liver Microsomal Metabolism
In another study investigating the metabolic pathways of halogenated anilines, including this compound, researchers found that the compound is primarily metabolized through oxidation processes. This study provided valuable data on how halogen substitutions affect metabolic stability and toxicity .
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-4-methylaniline, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves bromination of 4-methylaniline derivatives. Key methods include:
- Direct bromination : Reaction of 4-methylaniline with liquid bromine under controlled temperature (0–5°C) and slow addition to minimize di-substitution .
- Isomerization approach : Bromination followed by thermal isomerization to enhance regioselectivity for the 2-bromo-4-methyl product, achieving yields >85% .
Methodological Insight : Optimize stoichiometry (1:1 molar ratio of Br₂ to substrate) and use pyridine as a catalyst to suppress polybromination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, aromatic proton signals at δ 6.8–7.2 ppm distinguish bromine substitution patterns .
- HPLC-MS : Used to monitor purity (>98%) and identify byproducts (e.g., di-brominated isomers) .
Basic Research Question
- Melting point : 27–30°C (lower than non-methylated analogs due to reduced symmetry) .
- Solubility : 25 mg/mL in DMSO; store under argon at 2–8°C to prevent oxidative degradation .
Advanced Research Question
- Electrophilic substitution : Fluoro analogs (e.g., 2-Bromo-4-fluoroaniline) exhibit slower reaction rates due to stronger electron-withdrawing effects .
- Nucleophilic displacement : Chloro derivatives show higher reactivity in SNAr reactions (e.g., with KCN) .
Methodological Insight : Use Hammett constants (σₚ for Br = +0.23) to predict substituent effects .
Q. What environmental persistence data exist for this compound?
Basic Research Question
- Biodegradation : Microsomal studies indicate slow oxidation (t₁/₂ > 24 hr), suggesting moderate persistence .
- Photodegradation : UV irradiation (λ = 254 nm) in aqueous solution degrades 90% within 6 hr .
Properties
IUPAC Name |
2-bromo-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRJILIXQAAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060396 | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-68-6 | |
Record name | 2-Bromo-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7092 | |
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Record name | Benzenamine, 2-bromo-4-methyl- | |
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Record name | Benzenamine, 2-bromo-4-methyl- | |
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Record name | 2-bromo-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.652 | |
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Record name | 2-Bromo-4-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3L8JW7L2 | |
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Retrosynthesis Analysis
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